Home > Products > Screening Compounds P91860 > 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid - 60012-96-6

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid

Catalog Number: EVT-380424
CAS Number: 60012-96-6
Molecular Formula: C17H15ClO4
Molecular Weight: 318.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid” is also known as Fenofibric acid . It has the empirical formula C17H15ClO4 and a molecular weight of 318.75 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C(C1=CC=C(OC(C)(C)C(O)=O)C=C1)C2=CC=C(Cl)C=C2 .

Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 187 °C . Its molecular weight is 318.75 .

Synthesis Analysis

While the provided literature does not detail the specific synthesis of 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid, insights into potential synthetic routes can be derived from analogous compounds. For instance, similar fibrates like ciprofibrate, 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid, are primarily metabolized into their glucuronide forms after oral administration. [] This suggests that 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid could be synthesized via similar pathways involving the formation of its glucuronide conjugate.

Fenofibrate (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, 1-methylethyl ester)

  • Compound Description: Fenofibrate is a lipid-regulating agent administered orally as capsules. It effectively lowers total cholesterol (total-C), low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (apo B), and triglycerides (TG). Fenofibrate exerts its action by activating peroxisome proliferator-activated receptor alpha (PPARα). [, ]
  • Relevance: Fenofibrate shares a nearly identical structure with 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid, differing only in the position of the chlorine atom on the benzoyl ring (para in fenofibrate, meta in the target compound) and the presence of an isopropyl ester group in fenofibrate. [, ] This structural similarity suggests potential similarities in their pharmacological effects, particularly in lipid regulation.

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid (Win 35,833)

  • Compound Description: Win 35,833 is readily absorbed upon oral administration. It exhibits a biphasic time-concentration curve in monkeys and humans. The drug is primarily eliminated through the kidneys in monkeys and humans and extensively binds to plasma proteins in rats, monkeys, and humans. []
  • Relevance: Win 35,833 is another closely related compound to 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid. The primary difference lies in the substitution on the benzoyl ring. Win 35,833 has a 2,2-dichlorocyclopropyl group at the para position of the phenoxy ring, while the target compound has a 3-chlorobenzoyl group at the same position. [] This structural similarity might contribute to comparable pharmacokinetic properties and protein binding affinities.

Ciprofibrate (2-(4-(2,2-dichlorocyclopropyl)-phenoxy)-2-methylpropanoic acid)

  • Compound Description: Ciprofibrate is an antilipemic agent that is metabolized primarily into its glucuronide form in humans. It does not produce 4-(2,2-Dichlorocyclopropyl)-phenol as a metabolite in vivo. []
  • Relevance: Ciprofibrate is structurally analogous to 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid, sharing the 2-methylpropanoic acid and phenoxy moieties. The key distinction lies in the substituent on the phenoxy group, where Ciprofibrate has a 2,2-dichlorocyclopropyl group at the para position, unlike the 3-chlorobenzoyl group in the target compound. [] Despite this difference, the shared structural features could suggest a common metabolic pathway involving glucuronidation.
  • Compound Description: LF 178 exhibits potent antilipidemic activity, effectively reducing total lipids and cholesterol levels in normal, senescent, dietary hyperlipidemic, and triton hyperlipidemic rats. []
  • Relevance: This compound exhibits a structural resemblance to 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid. Both compounds share the core structure of a phenoxy group connected to a 2-methylpropanoic acid moiety and substituted with a chlorobenzoyl group. The primary difference lies in the chlorine atom's position on the benzoyl ring (para in LF 178, meta in the target compound) and the presence of an isopropyl ester group in LF 178. [] This structural similarity suggests a shared mechanism of action in lowering lipid levels, likely involving PPARα agonism.
  • Compound Description: LF 153, along with its seven analogs, acts as an inhibitor of the electron transport chain and as an uncoupler of oxidative phosphorylation in rat liver mitochondria. The variations among these analogs pertain to the linkage between the aromatic rings, the nature and position of halogen substitutions, and alpha methylation in the propionic chain. []
  • Relevance: LF 153 shows structural similarities to 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid, both featuring a chlorobenzoylphenoxy group linked to a propionic acid derivative. The differences lie in the halogen substitution pattern and the presence of a methyl group on the propionic acid chain in LF 153. [] These structural deviations might explain the observed differences in their effects on mitochondrial respiration.

2‐[4‐(p‐Chlorobenzoyl)‐phenoxy]2‐methyl propionic acid (α‐1081)

  • Compound Description: α‐1081, studied as a potential hypolipidemic drug, did not demonstrate an increase in biliary cholesterol in rats. Unlike other hypolipidemic agents like procetofenic acid, α‐1081 did not elevate the cholesterol saturation index in bile. []
  • Relevance: α‐1081 is structurally very similar to 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid, primarily differing in the chlorine atom's position on the benzoyl ring (para in α‐1081, meta in the target compound). [] This close structural similarity might indicate comparable effects on cholesterol metabolism.

(E)-[2,3-dichloro-4-(3-oxo-1-butenyl)phenoxy]acetic acid (3a)

  • Compound Description: Compound 3a exhibits significant saluretic and diuretic activity in dogs. Its mechanism of action is similar to ethacrynic acid, promoting increased excretion of water, sodium, and chloride ions. []
  • Relevance: While not as structurally similar to the main compound as others on this list, compound 3a is included because it belongs to the (Vinylaryloxy)acetic acids, a new class of diuretic agents, and shares the phenoxy acetic acid moiety with 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid. []

Properties

CAS Number

60012-96-6

Product Name

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid

IUPAC Name

2-[4-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21)

InChI Key

JIWVJAFWQBLUTA-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl

Synonyms

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid; LF 406;

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.